molecular formula C21H21ClN4O2S B11269055 2-[3-(4-Chlorophenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]-N-(2,4-dimethylphenyl)acetamide

2-[3-(4-Chlorophenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11269055
M. Wt: 428.9 g/mol
InChI Key: QTRZZYZWEPNOGL-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of thiazolo[3,2-A][1,3,5]triazin derivatives This compound is characterized by its unique structural framework, which includes a thiazole ring fused with a triazine ring, and is substituted with a chlorophenyl group and a dimethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorophenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]-N-(2,4-dimethylphenyl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thioamide with a halogenated compound under basic conditions.

    Cyclization to Form the Triazine Ring: The thiazole intermediate is then subjected to cyclization with a suitable nitrile or amine derivative to form the triazine ring.

    Substitution Reactions: The chlorophenyl and dimethylphenylacetamide groups are introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its unique structural features. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Research: It has been used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]-N-(2,4-dimethylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may exert its effects through:

    Inhibition of Enzymes: It may inhibit key enzymes involved in disease pathways, such as kinases or proteases.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1) and penicillin.

    Triazine Derivatives: Compounds with a triazine ring, such as melamine and atrazine.

Uniqueness

2-[3-(4-Chlorophenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]-N-(2,4-dimethylphenyl)acetamide is unique due to its fused thiazole-triazine structure, which imparts distinct electronic and steric properties. This uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C21H21ClN4O2S

Molecular Weight

428.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-yl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C21H21ClN4O2S/c1-13-3-8-17(14(2)9-13)24-19(27)10-18-20(28)26-12-25(11-23-21(26)29-18)16-6-4-15(22)5-7-16/h3-9,18H,10-12H2,1-2H3,(H,24,27)

InChI Key

QTRZZYZWEPNOGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N3CN(CN=C3S2)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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